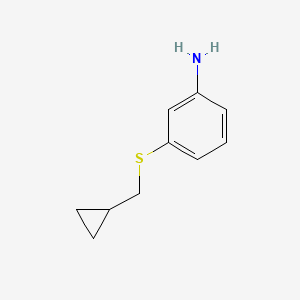
3-Cyclopropylmethylsulfanyl-phenylamine
Overview
Description
3-Cyclopropylmethylsulfanyl-phenylamine, also known as CPMSP, is an organic compound that has recently been the subject of much scientific research due to its unique properties. CPMSP is a cyclopropylmethylsulfanyl derivative of phenylamine and is composed of a cyclopropylmethylsulfanyl group attached to a phenyl ring. CPMSP has been studied for its potential use in a variety of applications, including synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
3-Cyclopropylmethylsulfanyl-phenylamine has been studied for its potential use in a variety of scientific research applications. It has been used in the synthesis of a variety of other compounds, including pharmaceuticals, agrochemicals, and polymers. Additionally, this compound has been studied for its potential use in the synthesis of novel compounds with potential therapeutic properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropylmethylsulfanyl-phenylamine is not yet fully understood. However, it is believed that the cyclopropylmethylsulfanyl group of this compound is responsible for its unique properties. It is believed that this group binds to the active site of enzymes, preventing them from performing their normal functions. This, in turn, prevents the enzymes from producing their normal products, resulting in a decrease in the efficiency of the enzyme.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including cytochrome P450, which is involved in the metabolism of drugs and other compounds. Additionally, this compound has been found to inhibit the production of nitric oxide, which is involved in the regulation of blood pressure.
Advantages and Limitations for Lab Experiments
The use of 3-Cyclopropylmethylsulfanyl-phenylamine in laboratory experiments has several advantages. First, this compound is relatively inexpensive and easy to obtain. Additionally, it is relatively stable and can be stored for long periods of time without degrading. Finally, this compound can be used to synthesize a variety of compounds, making it useful for a variety of research applications.
However, there are some limitations to the use of this compound in laboratory experiments. First, this compound is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, this compound is not very reactive, making it difficult to use in certain reactions. Finally, this compound has a limited solubility in organic solvents, making it difficult to use in certain applications.
Future Directions
There are several potential future directions for the use of 3-Cyclopropylmethylsulfanyl-phenylamine in scientific research. First, this compound could be used to develop new pharmaceuticals and agrochemicals. Additionally, this compound could be used to synthesize new polymers with potential therapeutic properties. Finally, this compound could be used to study the mechanism of action of various enzymes and other proteins.
properties
IUPAC Name |
3-(cyclopropylmethylsulfanyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS/c11-9-2-1-3-10(6-9)12-7-8-4-5-8/h1-3,6,8H,4-5,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKKMBZYMMASHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CSC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-ethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470096.png)
![1-[(2-cyanophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470098.png)


![(2S)-2-[(2,4-Dimethoxybenzyl)amino]-3-methylbutan-1-ol](/img/structure/B1470103.png)


![1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470110.png)
![3-[2-(Difluoromethoxy)phenyl]-2-methylprop-2-enal](/img/structure/B1470111.png)
![3-[2-(Methoxymethyl)phenyl]-2-methylprop-2-en-1-ol](/img/structure/B1470112.png)

![2-[1-(Carbamoylmethyl)piperidin-4-yl]acetic acid](/img/structure/B1470116.png)
![2-{1-[(Pyridin-4-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1470117.png)
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470119.png)